molecular formula C13H10F2O B7837585 (4',2-Difluorobiphenyl-3-yl)methanol

(4',2-Difluorobiphenyl-3-yl)methanol

Cat. No.: B7837585
M. Wt: 220.21 g/mol
InChI Key: QRCSRZCWQJBMME-UHFFFAOYSA-N
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Description

(4’,2-Difluorobiphenyl-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms attached at the 4’ and 2 positions and a methanol group attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’,2-Difluorobiphenyl-3-yl)methanol typically involves the difluoromethylation of biphenyl derivatives. One common method includes the reaction of a biphenyl precursor with difluoromethylating agents under specific conditions. For instance, the use of metal-based catalysts can facilitate the transfer of difluoromethyl groups to the biphenyl core .

Industrial Production Methods

Industrial production of (4’,2-Difluorobiphenyl-3-yl)methanol may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(4’,2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different biphenyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl core .

Scientific Research Applications

(4’,2-Difluorobiphenyl-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4’,2-Difluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’,2-Difluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

[2-fluoro-3-(4-fluorophenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCSRZCWQJBMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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